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Compound of Interest

3-Amino-1-phenyl-2-pyrazolin-5-
Compound Name:
one

Cat. No.: B160911

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-phenyl-2-
pyrazolin-5-one

Abstract: 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS No. 4149-06-8) is a pivotal heterocyclic
compound, serving as a foundational scaffold in medicinal chemistry and material science.[1]
Its unique structural features, including a reactive pyrazolone core, an aromatic phenyl
substituent, and a key amino group, impart a versatile chemical profile. This guide provides a
comprehensive exploration of its core physicochemical properties, offering researchers,
scientists, and drug development professionals a detailed understanding of its synthesis,
structural characteristics, and analytical behavior. The narrative synthesizes experimental data
with established chemical principles to explain the causality behind its properties and the
methodologies used for their characterization.

Molecular Identity and Core Properties
3-Amino-1-phenyl-2-pyrazolin-5-one is a multifaceted molecule known by several synonyms,
including 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.[2] Its utility as a synthetic
intermediate is well-established, particularly in the development of analgesics, anti-
inflammatory agents, agrochemicals, and dyes.[1]

A summary of its fundamental properties is presented below.
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Property Value Source(s)
Molecular Formula CoHoNsO [11[3114115]
Molecular Weight 175.19 g/mol [1103114]
CAS Number 4149-06-8 [31[4]
IUPAC Name 2:2:;n0-2-phenyl-4H-pyrazol- ]

White to brown to dark purple
Appearance [1][3]
powder/crystal

Purity >97.0% [2][3]

Synthesis Pathway

The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. A common
and effective method involves the condensation of a [3-keto ester with phenylhydrazine. For the
title compound, a related precursor, 3-methyl-1-phenyl-pyrazol-5-one, is synthesized by
reacting ethyl acetoacetate with phenyl hydrazine.[6] A plausible pathway for 3-Amino-1-
phenyl-2-pyrazolin-5-one involves the reaction of ethyl cyanoacetate with phenylhydrazine,
leading to the formation of the pyrazolone ring with the requisite amino group at the C3
position.
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Caption: General synthesis workflow for 3-Amino-1-phenyl-2-pyrazolin-5-one.

Experimental Protocol: Synthesis

This protocol describes a generalized procedure for the synthesis of a pyrazolone ring system,
which is the core of the title compound.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
phenylhydrazine (1 equivalent) in absolute ethanol.

o Addition of 3-Keto Ester Derivative: To the stirring solution, add ethyl cyanoacetate (1
equivalent) dropwise at room temperature.
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o Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Cooling and Precipitation: After the reaction is complete, cool the mixture to room
temperature and then place it in an ice bath to facilitate the precipitation of the product.

« Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to
remove any unreacted starting materials.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent, such as ethanol, to yield the final product.

Structural Analysis: Tautomerism

A critical physicochemical feature of pyrazolones is their ability to exist in different tautomeric
forms.[7] The equilibrium between these forms is influenced by the solvent, pH, temperature,
and the nature of substituents on the pyrazolone ring.[7][8] For 3-Amino-1-phenyl-2-
pyrazolin-5-one, three primary tautomers are possible: the CH-form, the OH-form (an aromatic
pyrazolol), and the NH-form.

e CH-form (Amide): 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
e OH-form (Enol): 5-amino-2-phenyl-1H-pyrazol-3-ol
e NH-form (Imine): 3-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Studies on related 1-substituted pyrazolin-5-ones have shown that the relative stability is often
in the order of CH > NH > OH.[7] The presence of electron-donating groups at the C3 position,
such as the amino group, tends to shift the equilibrium towards the CH form.[7] In nonpolar
solvents, pyrazolol tautomers can form dimers stabilized by intermolecular hydrogen bonds,
while in polar solvents like DMSO, these dimers tend to dissociate into monomers.[9]
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Caption: Tautomeric equilibrium of 3-Amino-1-phenyl-2-pyrazolin-5-one.

Physical and Chemical Data

The physical properties of the compound are essential for its handling, formulation, and
application in various chemical processes.

Property Value Method/Source

Melting Point 206 °C [1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl BioCrick[10]
Acetate, DMSO, Acetone

logP (Octanol/Water) 0.696 Crippen Method[11]
logiows (Water Solubility) -1.55 (mol/L) Crippen Method[11]
lonization Energy 7.40-7.70 eV NIST Webbook[11]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-
Amino-1-phenyl-2-pyrazolin-5-one.
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NMR Spectroscopy (*H and **C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework. While specific spectral data for the title compound is not detailed
in the provided search results, theoretical calculations and data from analogous structures
allow for a robust prediction of its spectral features.[12][13]

e 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the
phenyl group (typically in the & 7.0-8.0 ppm range), a singlet for the CHz protons on the
pyrazolone ring (around & 3.0-4.0 ppm), and a broad signal for the NHz protons. The exact
chemical shifts are highly dependent on the solvent and the predominant tautomeric form.[9]

e 13C NMR: The spectrum would feature signals for the carbonyl carbon (C=0) above 6 160
ppm, carbons of the phenyl ring between & 115-140 ppm, and carbons of the pyrazolone
ring.[9][14]

o Sample Preparation: Dissolve 5-10 mg of 3-Amino-1-phenyl-2-pyrazolin-5-one in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm
NMR tube.

e Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

o Data Acquisition: Acquire a *H spectrum using a standard pulse sequence. For 13C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum and improve the
signal-to-noise ratio.

e Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Theoretical
studies on pyrazolone derivatives provide insight into their vibrational frequencies.[13]

e N-H Stretch: The amino group (NHz2) will exhibit characteristic stretching vibrations, typically
in the 3300-3500 cm~1 region.
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e C-H Stretch: Aromatic C-H stretches from the phenyl group are expected just above 3000
cm~1, Aliphatic C-H stretches from the CH2 group will appear just below 3000 cm~1.

e C=0 Stretch: A strong absorption band corresponding to the carbonyl group of the
pyrazolone ring is expected around 1650-1700 cm~1. The position of this band can be
influenced by hydrogen bonding and tautomerism.[14]

e C=N and C=C Stretches: Vibrations for the C=N and aromatic C=C bonds will appear in the
1500-1600 cm~1 region.

o Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry,
spectroscopic grade Potassium Bromide (KBr).

o Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10
tons) to form a thin, transparent pellet.

e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

o Electron lonization (El): In EI-MS, the molecular ion peak (M*) would be observed at an m/z
value corresponding to its molecular weight, 175.19.[4][5] The NIST WebBook provides
access to the electron ionization mass spectrum for this compound.[5]

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to
generate positively charged ions.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus
m/z.

Crystallographic Data

While a crystal structure for the title compound itself was not found in the initial search, data for
a closely related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one
(C12H13Ns0), provides valuable insights into the molecular geometry and intermolecular
interactions of the core pyrazolone structure.[15]

In this derivative, the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of
7.5(2)°.[15] A crucial feature of the crystal packing is the formation of intermolecular N—H---O
hydrogen bonds involving the amino group, which link the molecules into a three-dimensional
network.[15] This highlights the importance of hydrogen bonding in the solid-state structure of
aminopyrazolones.

Crystal Data (for C12H13N3O derivative)

Formula C12H13NsO

Molecular Weight 215.25

Crystal System Orthorhombic

Cell Dimensions a=22557A,b=26.291A, c=7528A
Cell Volume 4465 A3

Intermolecular N—H:-:-O hydrogen bonds
Key Feature .
forming a 3D framework.

(Data sourced from Acta Crystallographica
Section E)[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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